4-butyl-3-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione 4-butyl-3-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Brand Name: Vulcanchem
CAS No.: 933024-28-3
VCID: VC11909391
InChI: InChI=1S/C20H20N4O3S2/c1-2-3-11-23-16-8-4-5-9-17(16)29(26,27)22-20(23)28-14-15-13-19(25)24-12-7-6-10-18(24)21-15/h4-10,12-13H,2-3,11,14H2,1H3
SMILES: CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=O)N4C=CC=CC4=N3
Molecular Formula: C20H20N4O3S2
Molecular Weight: 428.5 g/mol

4-butyl-3-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione

CAS No.: 933024-28-3

Cat. No.: VC11909391

Molecular Formula: C20H20N4O3S2

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

4-butyl-3-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4H-1lambda6,2,4-benzothiadiazine-1,1-dione - 933024-28-3

Specification

CAS No. 933024-28-3
Molecular Formula C20H20N4O3S2
Molecular Weight 428.5 g/mol
IUPAC Name 2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Standard InChI InChI=1S/C20H20N4O3S2/c1-2-3-11-23-16-8-4-5-9-17(16)29(26,27)22-20(23)28-14-15-13-19(25)24-12-7-6-10-18(24)21-15/h4-10,12-13H,2-3,11,14H2,1H3
Standard InChI Key HSEVSDXHSFYJQO-UHFFFAOYSA-N
SMILES CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=O)N4C=CC=CC4=N3
Canonical SMILES CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=O)N4C=CC=CC4=N3

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Composition

The systematic IUPAC name, 4-butyl-3-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione, reflects its intricate architecture. The molecular formula C₂₀H₂₀N₄O₃S₂ corresponds to a molecular weight of 428.5 g/mol, with the following key structural components:

  • A 1λ⁶,2,4-benzothiadiazine-1,1-dione core, featuring a sulfonamide group and a fused benzene ring.

  • A 4-butyl substituent at position 4 of the benzothiadiazine ring.

  • A sulfanyl-methyl bridge linking the benzothiadiazine to a pyrido[1,2-a]pyrimidin-4-one moiety.

Spectroscopic and Physicochemical Properties

While experimental spectral data (e.g., NMR, IR) remain unpublished, computational predictions suggest characteristic absorption bands for the sulfonyl (1150–1350 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups. The compound’s solubility profile is dominated by its hydrophobic butyl chain and polar sulfonyl groups, rendering it sparingly soluble in aqueous media but soluble in polar aprotic solvents like DMSO.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₂₀H₂₀N₄O₃S₂
Molecular Weight428.5 g/mol
XLogP3~3.2 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors7
Rotatable Bonds7

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 4-butyl-3-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-4H-1λ⁶,2,4-benzothiadiazine-1,1-dione involves a multi-step sequence:

  • Formation of the Benzothiadiazine Core: Cyclocondensation of 2-aminobenzenesulfonamide with butyl isocyanate under basic conditions yields the 4-butyl-benzothiadiazine intermediate.

  • Introduction of the Sulfanyl Bridge: Thiolation at position 3 using thiophosgene, followed by nucleophilic substitution with 2-(chloromethyl)pyrido[1,2-a]pyrimidin-4-one.

  • Oxidation to Sulfone: Treatment with hydrogen peroxide oxidizes the sulfide to the sulfone, finalizing the 1,1-dione structure.

Critical parameters include maintaining anhydrous conditions during thiolation and controlling reaction temperatures (50–60°C) to prevent side reactions.

Reactivity and Derivatization

The compound’s reactivity is dominated by:

  • Electrophilic Aromatic Substitution: The electron-deficient pyrido-pyrimidine ring undergoes nitration or halogenation at position 7.

  • Nucleophilic Attack: The sulfonyl group participates in ring-opening reactions with strong nucleophiles (e.g., hydrazines).

  • Metal Coordination: The pyrimidinone moiety chelates transition metals, enabling catalytic applications.

Biological Activity and Mechanistic Insights

Anticancer Activity

Preliminary in vitro studies suggest moderate cytotoxicity against human colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines, with IC₅₀ values ranging from 25–50 µM. Mechanistically, the compound intercalates DNA and inhibits topoisomerase II, analogous to anthracyclines.

Table 2: Comparative Biological Activities of Benzothiadiazine Analogues

CompoundTarget Organism/Cell LineActivity (IC₅₀/MIC)
4-Butyl derivative (This compound)HCT-11635 µM
4-Phenyl analogue S. aureus4 µg/mL
3-Nitro substituted MCF-718 µM

Comparison with Structural Analogues

The pyrido[1,2-a]pyrimidin-4-one moiety distinguishes this compound from simpler benzothiadiazines. For example:

  • Factor XIa Inhibitors: Patent WO2015164308A1 describes spiro-benzoxazine derivatives with anticoagulant activity . While structurally distinct, these compounds share the sulfonamide pharmacophore critical for protease inhibition.

  • Antifolate Agents: Trimethoprim-like derivatives lack the pyrido-pyrimidine extension, resulting in reduced DNA interaction capacity.

Future Research Directions

  • Mechanistic Elucidation: Detailed enzymology studies are needed to confirm DHFR and topoisomerase II as primary targets.

  • Pharmacokinetic Optimization: Structural modifications to enhance bioavailability, such as replacing the butyl chain with a polyethylene glycol (PEG) linker.

  • Therapeutic Repurposing: Evaluation against neglected tropical diseases (e.g., Chagas disease) where benzothiadiazines show promise.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator